4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide (CAS: 303988-25-2) is a nitroaromatic compound featuring a benzenecarboxamide backbone substituted with a 3-nitro group, a 4-[(4-chlorophenyl)sulfanyl] moiety, and an N-phenyl group. Its molecular formula is C₁₉H₁₃ClN₂O₃S, with a molecular weight of 384.84 g/mol .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-7-9-16(10-8-14)26-18-11-6-13(12-17(18)22(24)25)19(23)21-15-4-2-1-3-5-15/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGLRWZGQVPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229395 | |
| Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303988-25-2 | |
| Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303988-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide typically involves multiple steps, starting with the chlorination of phenyl compounds followed by nitration and sulfonation reactions. The specific conditions for these reactions can vary, but they generally require the use of strong acids or bases, high temperatures, and controlled reaction environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of workers and the environment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: : The chlorophenyl group can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, amides.
Substitution: : Substituted phenyl compounds, chlorinated derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Key Observations:
Sulfanyl Group Variations: The target compound’s 4-chlorophenylsulfanyl group contrasts with analogs bearing 4-methylphenylsulfanyl (e.g., CAS 303988-21-8) or methanesulfonyl-thiophene (CAS 251097-10-6). Chlorine’s higher electronegativity may enhance lipophilicity and influence receptor binding compared to methyl groups .
Amide Substitutions :
- The N-phenyl group in the target compound differs from N-allyl (CAS 303988-17-2) or N-(2-methylphenyl) (CAS 1036742-95-6). Allyl groups could increase steric bulk or enable additional interactions (e.g., hydrogen bonding), while methylphenyl substituents may enhance metabolic stability .
Molecular Weight and Lipophilicity :
- The target compound (384.84 g/mol) is heavier than the N-allyl derivative (328.39 g/mol) but lighter than the dichlorinated thiophene analog (426.34 g/mol). Higher molecular weight and chlorine content suggest greater lipophilicity, which could impact membrane permeability and bioavailability .
Biological Activity
4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide, also known by its CAS number 303988-25-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the nitro group and the sulfanyl moiety enhances its reactivity and potential to form stable interactions with biological macromolecules.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties , effective against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Enzyme Inhibition
Studies have reported that this compound acts as an inhibitor of specific enzymes such as protein kinases . This inhibition can lead to alterations in signaling pathways that are crucial for cancer progression and microbial resistance.
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity (IC50 = 5 µM) .
- Antibacterial Assays : In a series of assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL, showcasing its potential as an antibacterial agent .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
